A Technical Guide to the Synthesis and Characterization of C.I. Reactive Brown 23
A Technical Guide to the Synthesis and Characterization of C.I. Reactive Brown 23
This technical guide provides an in-depth overview of the synthesis and characterization of C.I. Reactive Brown 23 (C.I. 263175), a double azo dye known for its application in the textile industry. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering a detailed, albeit hypothesized, look into its creation and analysis based on its chemical structure and established principles of dye chemistry.
Introduction
C.I. Reactive Brown 23, chemically identified as Sodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-sulfonatonaphthalen-1-yl)diazenyl)-2,5-dimethylphenyl)diazenyl)benzene-1,4-disulfonate, is a prominent member of the dichlorotriazine class of reactive dyes. Its molecular structure features two azo (-N=N-) chromophores, which are responsible for its characteristic brown hue. The key feature of this dye is the dichlorotriazine ring, which acts as a reactive group, enabling the formation of a covalent bond with the hydroxyl groups of cellulosic fibers such as cotton. This covalent linkage imparts high wash fastness to the dyed fabric. An alternative name for this dye is Procion Brown MX-GRN.[1]
Table 1: General Properties of C.I. Reactive Brown 23
| Property | Details |
| C.I. Name | Reactive Brown 23 |
| C.I. Number | 263175 |
| CAS Number | 68892-31-9[1] |
| Molecular Formula | C₂₇H₁₇Cl₂N₈Na₃O₉S₃[1] |
| Molecular Weight | 833.53 g/mol [1] |
| Dye Class | Double Azo, Dichlorotriazine |
Hypothesized Synthesis Pathway
The synthesis of a complex double azo dye like Reactive Brown 23 is a multi-step process. Based on its structure, the synthesis can be logically deduced to involve sequential diazotization and coupling reactions to build the chromophore, followed by a condensation step to introduce the reactive moiety.
The proposed pathway is as follows:
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First Diazotization & Coupling: The synthesis likely commences with the diazotization of an aromatic amine, which is then coupled with a second aromatic amine to form a monoazo intermediate.
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Second Diazotization & Coupling: This monoazo intermediate is then diazotized and subsequently coupled with a naphthalenic compound to form the final double azo chromophore.
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Condensation: The final step involves the condensation of the double azo chromophore with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to attach the dichlorotriazine reactive group.
Caption: Hypothesized synthesis pathway of Reactive Brown 23.
Experimental Protocols
The following section outlines a plausible, though unverified, experimental protocol for the synthesis of C.I. Reactive Brown 23. This protocol is based on general methodologies for the synthesis of related azo and dichlorotriazine reactive dyes.
Synthesis of the Double Azo Chromophore
Step 1: Formation of the Monoazo Intermediate
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Diazotization: A benzene-1,4-disulfonic acid derivative is diazotized by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C).
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Coupling: The resulting diazonium salt is then slowly added to a solution of 2,5-dimethylaniline, maintaining the low temperature and a controlled pH to facilitate the first coupling reaction, yielding the monoazo intermediate.
Step 2: Formation of the Double Azo Chromophore
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Diazotization: The monoazo intermediate is isolated and then subjected to a second diazotization reaction under similar conditions (sodium nitrite and acid at 0-5 °C).
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Coupling: The second diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-1-sulfonic acid in a separate reaction vessel. This coupling is typically carried out under alkaline conditions to activate the naphthol ring, resulting in the formation of the double azo chromophore.
Condensation with Cyanuric Chloride
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The double azo chromophore is dissolved in an aqueous medium.
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In a separate vessel, cyanuric chloride is dissolved in a suitable water-miscible solvent like acetone and cooled to 0-5 °C.
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The solution of the double azo chromophore is then slowly added to the cyanuric chloride solution. The pH of the reaction mixture is maintained at a neutral to slightly alkaline level (pH 6.5-7.5) by the continuous addition of a weak base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.
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The reaction is stirred at a low temperature for several hours to ensure the monosubstitution of the cyanuric chloride.
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The final product, Reactive Brown 23, is then precipitated from the solution by the addition of sodium chloride (salting out), filtered, washed, and dried.
Characterization of Reactive Brown 23
To confirm the identity and purity of the synthesized dye, a series of analytical techniques are employed.
UV-Visible Spectroscopy
The UV-Visible spectrum of Reactive Brown 23 in an aqueous solution is expected to exhibit a broad absorption band in the visible region, which is characteristic of the extended π-conjugation system of the double azo chromophore.
Table 2: Expected UV-Visible Spectroscopic Data
| Parameter | Expected Observation |
| Solvent | Deionized Water |
| λmax (Visible Region) | Approximately 450 - 550 nm |
| Appearance of Solution | Yellowish-brown |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3500 | O-H and N-H stretching vibrations |
| ~1620 | N=N stretching (azo group) |
| ~1500, ~1400 | Aromatic C=C stretching |
| ~1380 | C-N stretching |
| ~1180, ~1040 | S=O stretching (sulfonate group) |
| ~840 | C-Cl stretching (dichlorotriazine ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. The ¹H NMR spectrum is anticipated to be complex, with multiple signals in the aromatic region (typically δ 7.0–8.5 ppm) corresponding to the various protons on the benzene and naphthalene rings. The signals for the methyl groups on the dimethylphenyl ring would appear in the upfield region.
Overall Experimental Workflow
The synthesis and subsequent characterization of Reactive Brown 23 follow a logical progression of steps.
Caption: A generalized workflow for the synthesis and characterization of Reactive Brown 23.
Disclaimer: The synthesis protocol and specific characterization data presented in this guide are based on the known chemical structure of C.I. Reactive Brown 23 and established principles of organic and dye chemistry. This information is intended for educational and research purposes and has not been experimentally verified. Appropriate safety precautions should be taken when handling all chemicals.
